molecular formula C24H21N5O3 B11178647 N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11178647
M. Wt: 427.5 g/mol
InChI Key: NNZAJSVAGAQHNK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that belongs to the class of imidazobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline, pyridine-2-carbaldehyde, and other reagents that facilitate the formation of the imidazobenzimidazole core. The reaction conditions may involve:

    Condensation reactions: To form the imidazole ring.

    Cyclization reactions: To create the benzimidazole structure.

    Acylation reactions: To introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch processing: For small-scale synthesis.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced forms.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Enzyme inhibition: Blocking the activity of specific enzymes.

    Receptor binding: Modulating the activity of specific receptors.

Comparison with Similar Compounds

Similar Compounds

List of Similar Compounds

    Imidazobenzimidazole derivatives: Compounds with similar core structures but different substituents.

    Other acetamide derivatives: Compounds with similar acetamide groups but different core structures.

Properties

Molecular Formula

C24H21N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[2-oxo-3-(pyridin-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C24H21N5O3/c1-32-21-12-5-3-10-18(21)26-22(30)14-20-23(31)28(15-16-8-6-7-13-25-16)24-27-17-9-2-4-11-19(17)29(20)24/h2-13,20H,14-15H2,1H3,(H,26,30)

InChI Key

NNZAJSVAGAQHNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CC=N5

Origin of Product

United States

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